N'-{[1-(4-fluorophenyl)cyclopropyl]methyl}-N-(2,2,2-trifluoroethyl)ethanediamide
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Overview
Description
N’-{[1-(4-fluorophenyl)cyclopropyl]methyl}-N-(2,2,2-trifluoroethyl)ethanediamide is a synthetic organic compound characterized by the presence of a fluorophenyl group, a cyclopropyl ring, and a trifluoroethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[1-(4-fluorophenyl)cyclopropyl]methyl}-N-(2,2,2-trifluoroethyl)ethanediamide typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:
Formation of the Cyclopropyl Intermediate: The cyclopropyl group is introduced through a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.
Introduction of the Fluorophenyl Group: The fluorophenyl group is typically introduced via a nucleophilic aromatic substitution reaction.
Attachment of the Trifluoroethyl Group: The trifluoroethyl group is added using a trifluoroethylating agent under basic conditions.
Final Coupling: The final step involves coupling the intermediates to form the ethanediamide structure, often using amide bond-forming reagents such as carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
N’-{[1-(4-fluorophenyl)cyclopropyl]methyl}-N-(2,2,2-trifluoroethyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst such as manganese dioxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic aromatic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N’-{[1-(4-fluorophenyl)cyclopropyl]methyl}-N-(2,2,2-trifluoroethyl)ethanediamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of N’-{[1-(4-fluorophenyl)cyclopropyl]methyl}-N-(2,2,2-trifluoroethyl)ethanediamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The trifluoroethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The cyclopropyl and fluorophenyl groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N’-{[1-(4-chlorophenyl)cyclopropyl]methyl}-N-(2,2,2-trifluoroethyl)ethanediamide
- N’-{[1-(4-bromophenyl)cyclopropyl]methyl}-N-(2,2,2-trifluoroethyl)ethanediamide
- N’-{[1-(4-methylphenyl)cyclopropyl]methyl}-N-(2,2,2-trifluoroethyl)ethanediamide
Uniqueness
N’-{[1-(4-fluorophenyl)cyclopropyl]methyl}-N-(2,2,2-trifluoroethyl)ethanediamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The trifluoroethyl group also imparts distinct physicochemical properties, such as increased metabolic stability and enhanced membrane permeability, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-N'-(2,2,2-trifluoroethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F4N2O2/c15-10-3-1-9(2-4-10)13(5-6-13)7-19-11(21)12(22)20-8-14(16,17)18/h1-4H,5-8H2,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBCZCMUNPKCIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNC(=O)C(=O)NCC(F)(F)F)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F4N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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